![molecular formula C6H11B B3242569 1-(Bromomethyl)-2-ethylcyclopropane CAS No. 1522557-16-9](/img/structure/B3242569.png)
1-(Bromomethyl)-2-ethylcyclopropane
Overview
Description
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are commonly used in organic synthesis as alkylating agents . They are generally colorless liquids or solids and have a strong, pungent odor .
Synthesis Analysis
Bromomethyl compounds can be synthesized through various methods. One common method is the free radical bromination of toluene derivatives . This involves the reaction of a toluene derivative with a bromine source under conditions suitable for a free radical halogenation .Molecular Structure Analysis
The molecular structure of bromomethyl compounds generally consists of a carbon backbone with a bromomethyl group attached. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis
Bromomethyl compounds can undergo various chemical reactions. One common reaction is the addition of halogens (Br2 and Cl2) to alkenes . This reaction proceeds via a cyclic halonium ion intermediate and results in the formation of a vicinal dihalide .Physical And Chemical Properties Analysis
Physical properties of bromomethyl compounds include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include reactivity, flammability, and the ability to undergo specific chemical changes .Scientific Research Applications
- Synthesis and Characterization : Researchers have employed 1-(Bromomethyl)-2-ethylcyclopropane in the synthesis of block copolymers using reversible addition-fragmentation chain transfer (RAFT) polymerization. By reacting it with styrene, they obtained poly(styrene-b-methyl methacrylate) block copolymers. These copolymers exhibit well-defined structures and have been characterized using techniques such as FT-IR, 1H-NMR, GPC, and TGA .
- Cyclopropane Derivatives : 1-(Bromomethyl)-2-ethylcyclopropane serves as a versatile building block for the synthesis of cyclopropanes and heterocycles. Its reactivity allows for the creation of complex organic molecules.
- Alkylating Agent : It has been used as an alkylating agent in peptide synthesis and as a reagent in amide synthesis. Additionally, it acts as a catalyst for polymer synthesis.
- Azabicycloheptanes : The compound has been utilized in the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid. Such analogues play a role in drug discovery and structural biology.
- Styrene Polymerization : 1-(Bromomethyl)-2-ethylcyclopropane has been employed in controlled radical polymerization of styrene. It contributes to the controlled synthesis of well-defined polymers with specific architectures .
- Synthesis of Bicyclic Sulfonamides : In the presence of N-bromosuccinimide, it reacts with benzenesulfonamide to yield N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide. Such derivatives have potential applications in medicinal chemistry .
Polymer Chemistry and Block Copolymers
Organic Synthesis
Rigid Analogues of Biologically Relevant Compounds
Controlled Radical Polymerization
Sulfonamide Derivatives
Mechanism of Action
The mechanism of action of bromomethyl compounds involves the formation of a bromomethyl anion, which is stabilized by the presence of a solvent. This anion then reacts with the substrate to form the desired product.
Safety and Hazards
properties
IUPAC Name |
1-(bromomethyl)-2-ethylcyclopropane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-2-5-3-6(5)4-7/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPQBWPIBCOXRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.